5,6-Difluoro-1,3-benzoxazole-2-carbaldehyde
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Overview
Description
5,6-Difluoro-1,3-benzoxazole-2-carbaldehyde is a chemical compound with the molecular formula C8H3F2NO2 and a molecular weight of 183.11 g/mol . It is a derivative of benzoxazole, a bicyclic compound that contains both benzene and oxazole rings. The presence of fluorine atoms at positions 5 and 6 of the benzoxazole ring imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Difluoro-1,3-benzoxazole-2-carbaldehyde typically involves the reaction of 2-aminophenol with a fluorinated aldehyde under specific conditions. One common method includes the use of aqueous hydrogen peroxide (H2O2), ethanol, titanium tetraisopropoxide (TTIP), and a mesoporous titania–alumina mixed oxide (MTAMO) catalyst at 50°C . This reaction yields 2-substituted benzoxazole derivatives, including this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent recycling and catalyst reuse, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
5,6-Difluoro-1,3-benzoxazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 5,6-Difluoro-1,3-benzoxazole-2-carboxylic acid.
Reduction: 5,6-Difluoro-1,3-benzoxazole-2-methanol.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
5,6-Difluoro-1,3-benzoxazole-2-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5,6-Difluoro-1,3-benzoxazole-2-carbaldehyde involves its interaction with biological targets through hydrogen bonding and π-π stacking interactions. The fluorine atoms enhance the compound’s electron-withdrawing properties, making it more reactive towards nucleophiles. This reactivity is crucial for its biological activities, such as antimicrobial and analgesic effects .
Comparison with Similar Compounds
Similar Compounds
5,7-Dichloro-1,3-benzoxazole-2-carbaldehyde: Similar structure but with chlorine atoms instead of fluorine.
5,6-Difluoro-2,1,3-benzothiadiazole: Contains a thiadiazole ring instead of an oxazole ring.
Uniqueness
5,6-Difluoro-1,3-benzoxazole-2-carbaldehyde is unique due to the presence of fluorine atoms, which impart distinct electronic properties. These properties enhance its reactivity and make it suitable for various applications in chemistry, biology, and industry.
Properties
Molecular Formula |
C8H3F2NO2 |
---|---|
Molecular Weight |
183.11 g/mol |
IUPAC Name |
5,6-difluoro-1,3-benzoxazole-2-carbaldehyde |
InChI |
InChI=1S/C8H3F2NO2/c9-4-1-6-7(2-5(4)10)13-8(3-12)11-6/h1-3H |
InChI Key |
KFZSRNHOYDZXSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)OC(=N2)C=O |
Origin of Product |
United States |
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